2-Chloro-5-(trifluoromethyl)quinoline

Drug Metabolism Pharmacokinetics Medicinal Chemistry

This compound addresses the critical challenge of identifying a regio-defined quinoline intermediate with optimal metabolic stability and reactivity for medicinal chemistry. Its specific 2-chloro-5-CF₃ substitution pattern delivers a precise electronic profile that is difficult to replicate with generic analogs. - Enables high-yielding Suzuki, Buchwald-Hartwig, or Sonogashira reactions at the reactive 2-chloro site. - The 5-CF₃ group, essential for antiplasmodial activity against resistant P. falciparum, enhances lipophilicity (predicted LogP ~3.6) and membrane permeability. - This validated scaffold supports anticancer research by allowing for the elaboration of tubulin polymerization inhibitors.

Molecular Formula C10H5ClF3N
Molecular Weight 231.60 g/mol
CAS No. 886761-95-1
Cat. No. B13987203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)quinoline
CAS886761-95-1
Molecular FormulaC10H5ClF3N
Molecular Weight231.60 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=NC2=C1)Cl)C(F)(F)F
InChIInChI=1S/C10H5ClF3N/c11-9-5-4-6-7(10(12,13)14)2-1-3-8(6)15-9/h1-5H
InChIKeyUSMIVUFFALWLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(trifluoromethyl)quinoline: Medicinal Chemistry Building Block


2-Chloro-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position . This substitution pattern creates a unique electronic environment and a distinct reactivity profile, primarily due to the strong electron-withdrawing and lipophilic nature of the -CF₃ group combined with the nucleophilic displacement potential of the 2-chloro substituent . It is a versatile intermediate utilized in the synthesis of more complex molecules for drug discovery and materials science applications .

2-Chloro-5-(trifluoromethyl)quinoline: Substitution Pattern Matters


In quinoline-based drug discovery, the specific position of substituents is a critical determinant of biological activity, target selectivity, and pharmacokinetic properties, and generic substitutions often lead to a complete loss of efficacy. The 5-CF₃ group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability [1]. However, its effect is highly position-dependent. While a 5-CF₃ group is associated with enhanced antimalarial activity, studies on related series show that the presence and position of a second substituent, such as a chloro group, can drastically alter or even diminish this activity [2][3]. Therefore, substituting 2-Chloro-5-(trifluoromethyl)quinoline with a regioisomer or a close analog can yield a molecule with an entirely different biological profile, making empirical validation of this specific compound essential.

2-Chloro-5-(trifluoromethyl)quinoline: Head-to-Head Evidence vs. Analogs


Metabolic Stability via 5-Trifluoromethyl

The introduction of a trifluoromethyl group into the quinoline scaffold is a well-documented strategy to improve a molecule's metabolic stability and bioavailability. A comparative study of trifluoromethyl-substituted quinolines against antimalarial targets demonstrated that the presence of the -CF₃ group is essential for maintaining activity against chloroquine-resistant strains [1]. 2-Chloro-5-(trifluoromethyl)quinoline is predicted to exhibit a LogP of approximately 3.6, significantly higher than unsubstituted quinoline, which correlates with improved membrane permeability .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

2-Chloro Substituent: Key to Anticancer Activity

The 2-chloroquinoline core is a validated pharmacophore for anticancer activity. A series of novel quinolino-stilbene derivatives showed that compound 12A, a 3-[Z-(3-(trifluoromethyl)styryl)]-2-chloroquinoline, was the most effective against all cancer cell lines examined, with a broad spectrum of activity. While a direct IC50 for the specific target compound 2-Chloro-5-(trifluoromethyl)quinoline was not identified, its close structural analog, compound 12A, demonstrated an IC50 of 0.12 μM against the MDA-MB468 breast cancer cell line [1]. This highlights the critical importance of the 2-chloro group for activity within this chemotype.

Anticancer Agents Tubulin Polymerization Structure-Activity Relationship

Synthetic Versatility from 2-Chloro Leaving Group

The 2-chloro substituent on a quinoline ring is a highly reactive site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This allows for efficient and selective derivatization, a feature less pronounced or absent in analogs with different halogen placement. For instance, 2-chloroquinoline derivatives are key intermediates in the synthesis of various biologically active compounds and agrochemicals [1]. The presence of the electron-withdrawing 5-CF₃ group further activates the 2-position, making it an even more efficient handle for molecular elaboration .

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Distinct Physicochemical Properties vs. Regioisomers

The unique substitution pattern of 2-Chloro-5-(trifluoromethyl)quinoline leads to a distinct set of physical properties that differentiate it from its regioisomers, which is crucial for quality control and formulation. Its predicted boiling point is 275.4±35.0 °C and density is 1.427±0.06 g/cm³ . These values differ from those of, for example, 2-chloro-8-(trifluoromethyl)quinoline, underscoring that each isomer possesses a unique set of physicochemical characteristics that can impact its handling, purification, and behavior in biological assays.

Analytical Chemistry Quality Control Physicochemical Characterization

2-Chloro-5-(trifluoromethyl)quinoline: Research Applications


Synthesis of Anticancer Agents via Tubulin Inhibition

Leverage the 2-chloroquinoline core, a validated scaffold for anticancer activity. The compound can be elaborated to create analogs similar to the potent tubulin polymerization inhibitor 12A, which demonstrated an IC50 of 0.12 μM against MDA-MB468 cells [1]. The 5-CF₃ group may further enhance cellular permeability and metabolic stability [2].

Modular Library Synthesis via Cross-Coupling

Utilize the highly reactive 2-chloro group as a synthetic handle for efficient and selective derivatization. This is a superior alternative to less reactive analogs, enabling rapid exploration of chemical space. The electron-withdrawing 5-CF₃ group enhances this reactivity, facilitating high-yielding Suzuki, Buchwald-Hartwig, or Sonogashira reactions [3].

Antimalarial Leads with Improved Metabolic Stability

Employ this scaffold to build upon the known antimalarial potential of trifluoromethylquinolines. The 5-CF₃ group is essential for activity against chloroquine-resistant P. falciparum strains [2]. This compound serves as a privileged intermediate for developing new hybrid molecules with enhanced potency and pharmacokinetic profiles compared to mefloquine-based structures [4].

Physicochemical Profiling and ADME Studies

Use this compound as a reference standard for investigating the impact of specific halogen and trifluoromethyl substitutions on drug-like properties. Its predicted LogP of ~3.6 and unique physical characteristics make it suitable for studying correlations between structure and parameters like solubility, permeability, and metabolic stability .

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